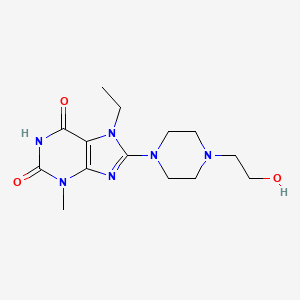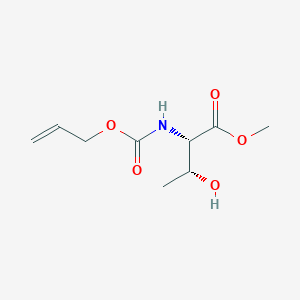
Aloc-Thr-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aloc-Thr-OMe, also known as allyloxycarbonyl-L-threonine methyl ester, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protecting group for the amino acid threonine. The allyloxycarbonyl (Aloc) group is used to protect the amino group, while the methyl ester (OMe) protects the carboxyl group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-Thr-OMe typically involves the protection of the amino and carboxyl groups of threonine. The process begins with the protection of the amino group using the allyloxycarbonyl group. This is achieved by reacting threonine with allyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with methanol and a catalyst, such as hydrochloric acid, to form the methyl ester, completing the synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Aloc-Thr-OMe undergoes several types of chemical reactions, including:
Deprotection Reactions: The allyloxycarbonyl group can be removed using palladium-catalyzed hydrogenation in the presence of a nucleophile like morpholine.
Substitution Reactions:
Common Reagents and Conditions
Palladium on Carbon (Pd/C): Used for the deprotection of the allyloxycarbonyl group.
Hydrochloric Acid or Sodium Hydroxide: Used for the hydrolysis of the methyl ester.
Organic Solvents: Dichloromethane, methanol, and dimethylformamide are commonly used solvents in these reactions.
Major Products Formed
Deprotected Threonine: Removal of the protecting groups yields free threonine.
Functionalized Threonine Derivatives: Substitution reactions can introduce various functional groups, leading to a wide range of threonine derivatives.
Aplicaciones Científicas De Investigación
Aloc-Thr-OMe has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Drug Development: The compound is used in the development of peptide-based drugs, where it helps in the synthesis of complex peptide structures.
Bioconjugation: This compound is used in bioconjugation techniques to attach peptides to various biomolecules, enhancing their stability and functionality.
Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.
Mecanismo De Acción
The mechanism of action of Aloc-Thr-OMe primarily involves its role as a protecting group in peptide synthesis. The allyloxycarbonyl group protects the amino group of threonine from unwanted reactions during peptide chain elongation. The methyl ester protects the carboxyl group, preventing it from reacting with other functional groups. These protecting groups can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Thr-OMe: Another threonine derivative used in peptide synthesis, where the fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group.
Boc-Thr-OMe: Uses the tert-butyloxycarbonyl (Boc) group for amino protection.
Cbz-Thr-OMe: Uses the benzyloxycarbonyl (Cbz) group for amino protection.
Uniqueness
Aloc-Thr-OMe is unique due to the ease of removal of the allyloxycarbonyl group under mild conditions, which minimizes the risk of side reactions and degradation of the peptide. This makes it particularly useful in the synthesis of sensitive peptides and proteins .
Propiedades
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-(prop-2-enoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-4-5-15-9(13)10-7(6(2)11)8(12)14-3/h4,6-7,11H,1,5H2,2-3H3,(H,10,13)/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRBFCCERJMPAL-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide](/img/structure/B2515442.png)
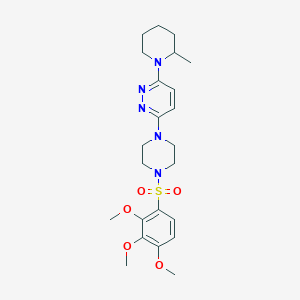
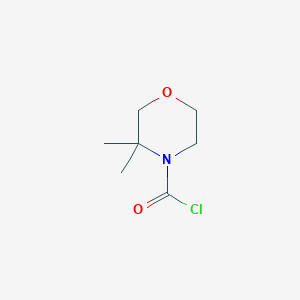
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)
![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)

![3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2515454.png)
![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)
![N-(2-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2515457.png)
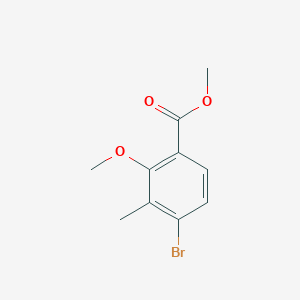
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)
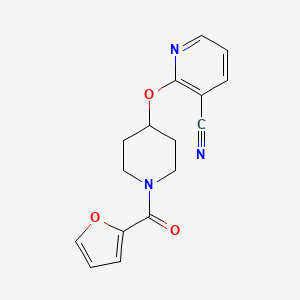
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)
